Cas no 1379239-10-7 (2-(3-ethoxy-4-methylphenyl)ethanol)

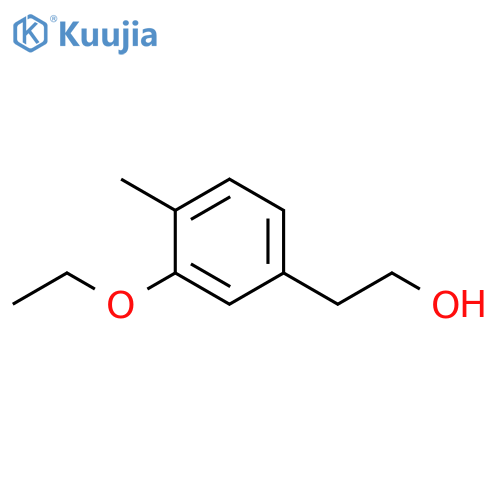

1379239-10-7 structure

商品名:2-(3-ethoxy-4-methylphenyl)ethanol

CAS番号:1379239-10-7

MF:C11H16O2

メガワット:180.243543624878

MDL:MFCD18375362

CID:5150225

2-(3-ethoxy-4-methylphenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- 2-(3-ethoxy-4-methylphenyl)ethanol

-

- MDL: MFCD18375362

- インチ: 1S/C11H16O2/c1-3-13-11-8-10(6-7-12)5-4-9(11)2/h4-5,8,12H,3,6-7H2,1-2H3

- InChIKey: BUMHALUJEIXKMQ-UHFFFAOYSA-N

- ほほえんだ: C(O)CC1=CC=C(C)C(OCC)=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

2-(3-ethoxy-4-methylphenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB426637-1g |

3-Ethoxy-4-methylphenethyl alcohol; . |

1379239-10-7 | 1g |

€1621.70 | 2024-04-19 | ||

| abcr | AB426637-1 g |

3-Ethoxy-4-methylphenethyl alcohol |

1379239-10-7 | 1g |

€502.50 | 2022-03-24 | ||

| Ambeed | A763967-1g |

2-(3-Ethoxy-4-methylphenyl)ethanol |

1379239-10-7 | 97% | 1g |

$532.0 | 2024-04-24 |

2-(3-ethoxy-4-methylphenyl)ethanol 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

1379239-10-7 (2-(3-ethoxy-4-methylphenyl)ethanol) 関連製品

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379239-10-7)2-(3-ethoxy-4-methylphenyl)ethanol

清らかである:99%

はかる:1g

価格 ($):479.0